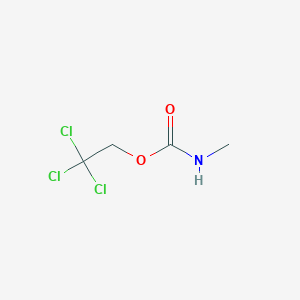
Dimethyl 2-methylmuconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-methylmuconate is an organic compound with the molecular formula C9H12O4. It is a dimethyl ester derivative of 2-methylmuconic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-methylmuconate can be synthesized through the esterification of 2-methylmuconic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-methylmuconate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Dimethyl 2-methylmuconate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical transformations.
Biology: Its derivatives may be studied for potential biological activities.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which dimethyl 2-methylmuconate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: Another dimethyl ester with similar reactivity but different applications.
Dimethyl maleate: Shares structural similarities but differs in its chemical behavior and uses.
Dimethyl succinate: A related compound with distinct properties and applications.
Uniqueness
Dimethyl 2-methylmuconate is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
90535-14-1 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
dimethyl (2E,4E)-2-methylhexa-2,4-dienedioate |
InChI |
InChI=1S/C9H12O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h4-6H,1-3H3/b6-4+,7-5+ |
Clé InChI |
RORKCJRKDMOOIQ-YDFGWWAZSA-N |
SMILES isomérique |
C/C(=C\C=C\C(=O)OC)/C(=O)OC |
SMILES canonique |
CC(=CC=CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



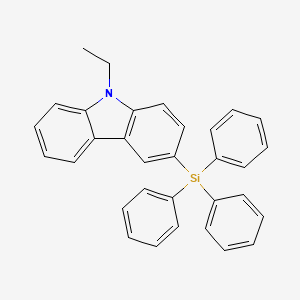
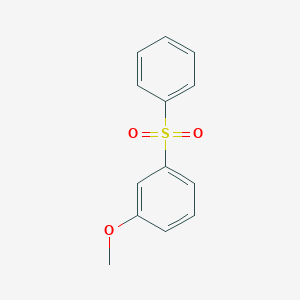

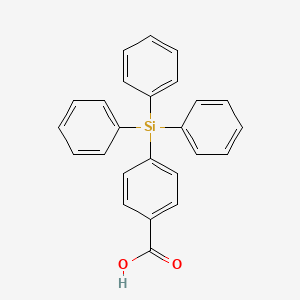
![Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate](/img/structure/B11945127.png)

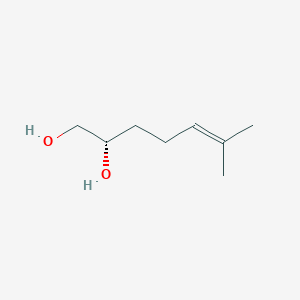
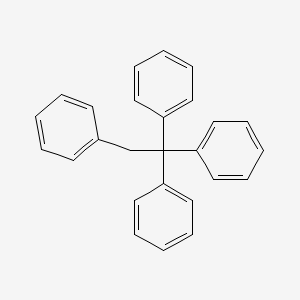

![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)


